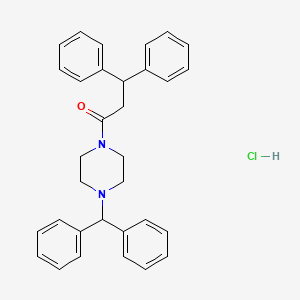
Z-160 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Z-160 hydrochloride involves the construction of its complex molecular structure through a series of chemical reactions. The synthetic routes typically include the formation of the piperazine ring and the attachment of various functional groups to achieve the desired pharmacological properties. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Análisis De Reacciones Químicas
Z-160 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Aplicaciones Científicas De Investigación
Z-160 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of N-type calcium channel blockers.
Biology: It is used to investigate the role of calcium channels in cellular processes.
Industry: It is used in the development of new pharmaceuticals targeting calcium channels.
Mecanismo De Acción
Z-160 hydrochloride exerts its effects by inhibiting the alpha-2/delta-1 subunit of voltage-dependent calcium channels. This inhibition reduces calcium influx into neurons, which in turn decreases the release of neurotransmitters involved in pain signaling. The molecular targets and pathways involved include the modulation of calcium channel activity and the subsequent reduction in neuronal excitability .
Comparación Con Compuestos Similares
Z-160 hydrochloride belongs to the class of organic compounds known as diphenylmethanes. Similar compounds include other N-type calcium channel blockers such as gabapentin and pregabalin. Compared to these compounds, this compound has a higher selectivity for N-type calcium channels, which may result in fewer side effects and improved efficacy in treating chronic pain .
Propiedades
Número CAS |
41332-36-9 |
|---|---|
Fórmula molecular |
C32H33ClN2O |
Peso molecular |
497.079 |
Nombre IUPAC |
1-(Diphenylmethyl)-4-(3,3-diphenylpropanoyl)piperazine hydrochloride |
InChI |
InChI=1S/C32H32N2O.ClH/c35-31(25-30(26-13-5-1-6-14-26)27-15-7-2-8-16-27)33-21-23-34(24-22-33)32(28-17-9-3-10-18-28)29-19-11-4-12-20-29;/h1-20,30,32H,21-25H2;1H |
Clave InChI |
ZUKCTHFFBLZBGR-UHFFFAOYSA-N |
SMILES |
Cl.O=C(CC(c1ccccc1)c2ccccc2)N3CCN(CC3)C(c4ccccc4)c5ccccc5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Z-160 hydrochloride; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















